molecular formula C17H28N4O4S B15184176 Benzamide, 5-((aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl- CAS No. 90763-44-3

Benzamide, 5-((aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-

Cat. No.: B15184176
CAS No.: 90763-44-3
M. Wt: 384.5 g/mol
InChI Key: CEFBFXCEPYASMH-UHFFFAOYSA-N
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Description

BRN 5635855, also known as Bromine azide, is an explosive inorganic compound with the chemical formula BrN3. It is characterized by its high reactivity and sensitivity to temperature and pressure variations. Bromine azide is typically found as a red liquid at room temperature and is known for its explosive nature, making it a key reagent in the field of explosives .

Preparation Methods

Bromine azide can be synthesized through the reaction of sodium azide with bromine. The reaction is as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct . The preparation of bromine azide requires careful handling due to its explosive properties and sensitivity to small variations in temperature and pressure.

Chemical Reactions Analysis

Bromine azide undergoes various types of reactions, including:

Common reagents used in reactions with bromine azide include alkenes and UV light. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bromine azide is primarily used in the field of explosives due to its high reactivity and explosive nature. It is also used in photochemistry experiments to study the effects of UV light on reactive molecules . Additionally, bromine azide’s unique properties make it a valuable reagent in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of bromine azide involves its high reactivity and ability to undergo rapid decomposition under certain conditions. The molecular targets and pathways involved in its reactions are primarily related to its ability to add to alkenes and undergo photochemical dissociation .

Comparison with Similar Compounds

Bromine azide can be compared to other azide compounds such as:

Bromine azide is unique due to its specific reactivity patterns and the types of reactions it undergoes, particularly its ability to add to alkenes in both ionic and free-radical mechanisms.

Properties

CAS No.

90763-44-3

Molecular Formula

C17H28N4O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-methyl-5-[methyl(sulfamoyl)amino]benzamide

InChI

InChI=1S/C17H28N4O4S/c1-5-21-8-6-7-13(21)11-19-17(22)14-10-15(20(3)26(18,23)24)12(2)9-16(14)25-4/h9-10,13H,5-8,11H2,1-4H3,(H,19,22)(H2,18,23,24)

InChI Key

CEFBFXCEPYASMH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)N)C)OC

Origin of Product

United States

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